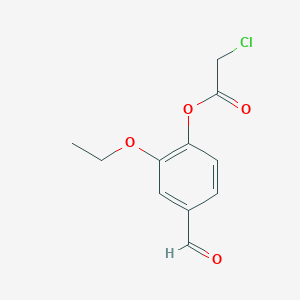

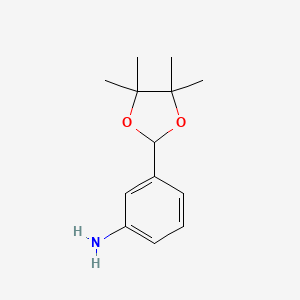

![molecular formula C14H15NO3 B1298431 3-[5-(4-Methoxy-phenyl)-1H-pyrrol-2-yl]-propionic acid CAS No. 431987-06-3](/img/structure/B1298431.png)

3-[5-(4-Methoxy-phenyl)-1H-pyrrol-2-yl]-propionic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

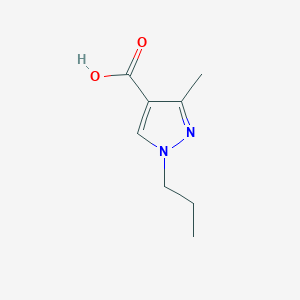

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrrole ring, possibly through a Paal-Knorr synthesis or another method of cyclization . The methoxyphenyl group could potentially be introduced through a Suzuki-Miyaura cross-coupling reaction .Chemical Reactions Analysis

The pyrrole ring in the molecule is aromatic and thus relatively stable, but it can participate in electrophilic substitution reactions . The methoxy group could potentially undergo demethylation, and the carboxylic acid group could participate in various reactions such as esterification.Scientific Research Applications

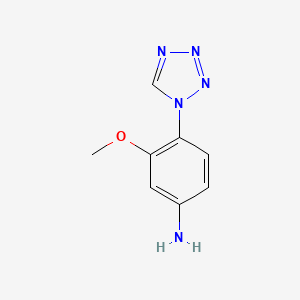

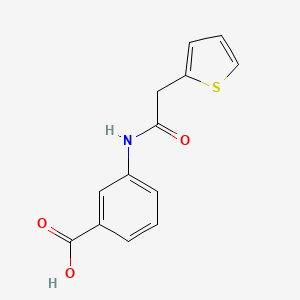

Role in Medicinal Chemistry

Pyrrole, which is a part of the compound structure, is widely known as a biologically active scaffold possessing diverse activities . The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .

Antihyperglycemic Activity

The synthesized compounds were evaluated for antihyperglycemic activity and the results suggested that unsubstituted-phenyl ring at positions 4 and 5 of the pyrrole reduces elevated blood sugar levels .

Anti-inflammatory Lead Compounds

Derivatives of the compound have shown potential for suppression of LPS-induced NO generation in vitro, suggesting that they can be possible anti-inflammatory lead compounds .

Inhibition of Linoleate Oxygenase Activity

Some derivatives of the compound have been found to inhibit the catalytic activity of rabbit ALOX15 in a substrate-specific manner . This enzyme plays a variable functionality in different cancer and inflammation models .

Antimicrobial Activity

Heterocycles based on the 1,2,3-triazole moiety, which can be synthesized from the compound, have been utilized in the development of several medicinal scaffolds that demonstrate anti-HIV, antitubercular, antiviral, antibacterial, and anticancer activities .

Anticancer Activity

The marketed drugs containing a pyrrole ring system are known to have many biological properties such as anticancer (leukemia, lymphoma and myelofibrosis etc.) .

Safety and Hazards

properties

IUPAC Name |

3-[5-(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3/c1-18-12-6-2-10(3-7-12)13-8-4-11(15-13)5-9-14(16)17/h2-4,6-8,15H,5,9H2,1H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWZMVQARIIRSDZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC=C(N2)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90350768 |

Source

|

| Record name | 3-[5-(4-Methoxy-phenyl)-1H-pyrrol-2-yl]-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90350768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

431987-06-3 |

Source

|

| Record name | 3-[5-(4-Methoxy-phenyl)-1H-pyrrol-2-yl]-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90350768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

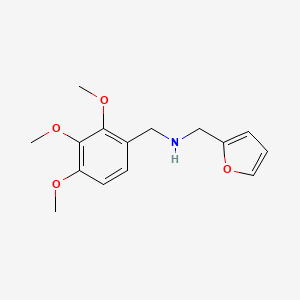

![Diethyl-(4-{[(furan-2-ylmethyl)-amino]-methyl}-phenyl)-amine](/img/structure/B1298356.png)

![7-Methylthieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B1298365.png)

![2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B1298374.png)

![(S)-1,4-Diazabicyclo[4.3.0]nonane](/img/structure/B1298380.png)

![Benzo[1,3]dioxol-5-ylmethyl-(2-methoxy-benzyl)-amine](/img/structure/B1298381.png)